4-(3-Formylphenyl)-2-nitrobenzoic acid
Description
4-(3-Formylphenyl)-2-nitrobenzoic acid is a nitrobenzoic acid derivative characterized by a 2-nitrobenzoic acid backbone substituted with a 3-formylphenyl group at the 4-position. This structure combines electron-withdrawing groups (nitro and carboxylic acid) with a formylphenyl moiety, which may influence its electronic properties, solubility, and reactivity.
Properties
IUPAC Name |
4-(3-formylphenyl)-2-nitrobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO5/c16-8-9-2-1-3-10(6-9)11-4-5-12(14(17)18)13(7-11)15(19)20/h1-8H,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUHRQSLDRXQCAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC(=C(C=C2)C(=O)O)[N+](=O)[O-])C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90688891 | |
| Record name | 3'-Formyl-3-nitro[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90688891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261983-99-6 | |
| Record name | 3'-Formyl-3-nitro[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90688891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Formylphenyl)-2-nitrobenzoic acid typically involves multi-step organic reactions. One common method includes the nitration of a benzoic acid derivative followed by formylation. The reaction conditions often require the use of strong acids and controlled temperatures to ensure the selective introduction of functional groups.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(3-Formylphenyl)-2-nitrobenzoic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The nitro group can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
Oxidation: 4-(3-Carboxyphenyl)-2-nitrobenzoic acid.
Reduction: 4-(3-Formylphenyl)-2-aminobenzoic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-(3-Formylphenyl)-2-nitrobenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(3-Formylphenyl)-2-nitrobenzoic acid involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The nitro group can participate in redox reactions, influencing cellular oxidative stress pathways.
Comparison with Similar Compounds
Key Observations:
- Substituent Position: The meta (3-position) vs. para (4-position) placement of the formyl group on the phenyl ring (e.g., 4-(3-formylphenyl) vs.
- Electron-Withdrawing Effects : The formyl group (meta) introduces stronger electron-withdrawing effects compared to chloro substituents (), which may increase the acidity of the carboxylic acid group relative to chloro analogs.
- Sulfonyl vs.
Physicochemical Properties: Solubility and Reactivity
Solubility
- 2-Nitrobenzoic acid (unsubstituted analog) has a solubility of $4.20 \times 10^{-2}$ mol/L in water at 303 K (). The introduction of a hydrophobic 3-formylphenyl group in 4-(3-formylphenyl)-2-nitrobenzoic acid is expected to reduce aqueous solubility significantly due to increased steric bulk and reduced polarity.
- Hydrotrope Effects : Sodium acetate, citric acid, and nicotinamide enhance the solubility of 2-nitrobenzoic acid by forming inclusion complexes (). Similar hydrotropes may improve the solubility of 4-(3-formylphenyl)-2-nitrobenzoic acid, though higher concentrations may be required due to its larger substituent.
Reactivity
- Decarboxylation : Nitrobenzoic acids undergo decarboxylation under thermal or catalytic conditions. The presence of the formyl group may stabilize intermediates or alter reaction pathways compared to 2-nitrobenzoic acid ().
- Regioselective Reactions: The nitro group at the 2-position directs electrophilic substitution reactions to specific sites. For example, regioselective deuteration of 2-nitrobenzoic acid using Cu$_2$O nanoparticles () suggests that 4-(3-formylphenyl)-2-nitrobenzoic acid could exhibit similar selectivity in catalytic reactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
